PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material
PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material
PCP-d5 (CRM) contains 5 deuterium atoms. It is intended for use as an internal standard for the quantification of PCP by GC- or LC-mass spectrometry. PCP, also known as phencyclidine, is an abused dissociative anesthetic. Like the structurally related compound ketamine, PCP acts as a blocker of the NMDA receptor channel (Ki = 42-180 nM). This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
60124-79-0
VCID:
VC21249215
InChI:
InChI=1S/C17H25N.ClH/c1-4-10-16(11-5-1)17(12-6-2-7-13-17)18-14-8-3-9-15-18;/h1,4-5,10-11H,2-3,6-9,12-15H2;1H/i1D,4D,5D,10D,11D;
SMILES:
C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3
Molecular Formula:
C17H26ClN
Molecular Weight:
284.9 g/mol
PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material
CAS No.: 60124-79-0
Cat. No.: VC21249215
Molecular Formula: C17H26ClN
Molecular Weight: 284.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | PCP-d5 (CRM) contains 5 deuterium atoms. It is intended for use as an internal standard for the quantification of PCP by GC- or LC-mass spectrometry. PCP, also known as phencyclidine, is an abused dissociative anesthetic. Like the structurally related compound ketamine, PCP acts as a blocker of the NMDA receptor channel (Ki = 42-180 nM). This product is intended for forensic and research applications. |
|---|---|
| CAS No. | 60124-79-0 |
| Molecular Formula | C17H26ClN |
| Molecular Weight | 284.9 g/mol |
| IUPAC Name | 1-[1-(2,3,4,5,6-pentadeuteriophenyl)cyclohexyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C17H25N.ClH/c1-4-10-16(11-5-1)17(12-6-2-7-13-17)18-14-8-3-9-15-18;/h1,4-5,10-11H,2-3,6-9,12-15H2;1H/i1D,4D,5D,10D,11D; |
| Standard InChI Key | BUAJNGPDPGKBGV-XBIAMBGESA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CCCCC2)N3CCCCC3)[2H])[2H].Cl |
| SMILES | C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3 |
| Canonical SMILES | C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3.Cl |
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